molecular formula C16H14N2OS2 B2530800 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 385418-27-9

11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2530800
CAS No.: 385418-27-9
M. Wt: 314.42
InChI Key: DHFNWEMAAIUPAC-UHFFFAOYSA-N
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Description

This tricyclic compound features a fused thienopyrimidinone core with a 3-methylphenyl substituent at position 11 and a sulfanyl group at position 10. Its structural complexity arises from the 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] backbone, which confers unique electronic and steric properties.

Properties

IUPAC Name

11-(3-methylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-9-4-2-5-10(8-9)18-15(19)13-11-6-3-7-12(11)21-14(13)17-16(18)20/h2,4-5,8H,3,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFNWEMAAIUPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various organometallic compounds, catalysts, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis focuses on structurally related tricyclic thienopyrimidinones, emphasizing substituent effects on physicochemical properties and biological activity.

Structural and Substituent Variations

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key References
11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one (Target) 3-Methylphenyl (C11) C₁₆H₁₄N₂OS₂ ~326.4 (estimated) Inferred
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...]dodeca-...-12-one 4-Methoxyphenyl (C11) C₁₆H₁₄N₂O₂S₂ 330.4
11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...]dodeca-...-12-one 4-Chlorophenyl (C11) C₁₅H₁₁ClN₂OS₂ 334.84
10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[...]dodeca-...-12-one 3,4-Dimethoxybenzyl (C10) C₁₈H₁₈N₂O₃S 342.41
10-Phenyl-7-thia-9,11-diazatricyclo[...]dodeca-1(8),2(6),9-trien-12-one Phenyl (C10) C₁₅H₁₂N₂OS 276.3 (estimated)
Key Observations:
  • Substituent Electronic Effects: The 4-methoxyphenyl group (electron-donating) enhances solubility in polar solvents compared to the 4-chlorophenyl (electron-withdrawing) analogue, which may increase reactivity in electrophilic substitutions .
  • Molecular Weight Trends :
    • Bulkier substituents (e.g., 3,4-dimethoxybenzyl in ) increase molecular weight significantly, which may impact pharmacokinetic properties like membrane permeability.

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analogue 4-Chlorophenyl Analogue 3,4-Dimethoxybenzyl Analogue
Melting Point Not reported Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported Not reported
Solubility (Polarity) Moderate (estimated) High (due to -OCH₃) Low (due to -Cl) Moderate (bulky substituent)
Stability Likely stable Stable (≥95% purity) Stable (no decomposition data) Stable (NLT 98% purity)
Key Observations:
  • Chlorine’s electron-withdrawing nature in the 4-chlorophenyl derivative may enhance metabolic stability but reduce solubility .

Biological Activity

The compound 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic organic molecule notable for its unique structural features, including multiple sulfur and nitrogen atoms within its framework. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure

The molecular formula of the compound is C16H14N2S2C_{16}H_{14}N_{2}S_{2} with a molecular weight of approximately 314.43 g/mol. The presence of a 3-methylphenyl group and a thia-diazatricyclic core contributes to its distinctive chemical properties.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest potential therapeutic applications due to its structural characteristics. Compounds with similar structures are known to exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential to inhibit bacterial growth
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to metabolism

The biological mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with active sites of enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It might bind to specific receptors, influencing cellular signaling processes.

These interactions can trigger various biological responses that contribute to its pharmacological effects.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of similar thia-diazatricyclic compounds showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that compounds with similar structures could induce apoptosis through oxidative stress mechanisms. Further research is needed to confirm these findings for this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound and exhibit distinct biological activities:

Compound NameStructural FeaturesUnique Aspects
11-Benzyl-10-sulfanyl derivativesContains a benzyl groupDifferent biological activity profile
11-(2-Methylphenyl)-10-sulfanyl derivativesSimilar thia-diazatricyclic structureVariations in substituents affect reactivity
Thieno[2,3-d]pyrimidin derivativesShares thieno-pyrimidine coreDifferent pharmacological profiles

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